molecular formula C9H20N4O7 B1662969 nor-NOHA acetate CAS No. 1140844-63-8

nor-NOHA acetate

Número de catálogo: B1662969
Número CAS: 1140844-63-8
Peso molecular: 296.28 g/mol
Clave InChI: PQFYTZJPYBMTCT-QTNFYWBSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del acetato de nor-NOHA generalmente implica la hidroxilación de nor-L-argininaEl paso final implica la desprotección de los grupos amino y carboxilo para producir acetato de nor-NOHA .

Métodos de producción industrial: La producción industrial del acetato de nor-NOHA sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para garantizar que el producto final cumpla con estrictos estándares de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de nor-NOHA principalmente experimenta reacciones de inhibición con la arginasa. No participa en reacciones de oxidación, reducción o sustitución bajo condiciones fisiológicas normales .

Reactivos y condiciones comunes: La inhibición de la arginasa por el acetato de nor-NOHA generalmente se estudia en condiciones hipóxicas. Los reactivos comunes utilizados en estos estudios incluyen varios tampones para mantener el pH y solventes como el dimetilsulfóxido (DMSO) para la solubilización .

Productos principales formados: El producto principal de la reacción entre el acetato de nor-NOHA y la arginasa es un complejo estable enzima-inhibidor. Este complejo reduce efectivamente la actividad de la arginasa, lo que lleva a una disminución de la hidrólisis de L-arginina a L-ornitina y urea .

Aplicaciones Científicas De Investigación

Infectious Diseases

Nor-NOHA has shown promise in modulating immune responses during infections. In studies involving Mycobacterium tuberculosis (Mtb), treatment with nor-NOHA polarized macrophages towards the M1 phenotype, enhancing NO production and reducing bacterial load in vitro and in vivo. The compound demonstrated potential as a host-directed therapy to augment antibiotic efficacy in tuberculosis treatment .

  • Case Study: Tuberculosis and HIV Co-Infection
    • In humanized immune system mice, nor-NOHA treatment increased cytokine responses to Mtb and Mtb/HIV co-infections but did not significantly alter bacterial burden or viral load. This suggests a complex interplay between arginase inhibition and immune modulation that warrants further investigation .

Cancer Therapy

Research indicates that nor-NOHA may have antitumor effects by inhibiting arginase activity, which is implicated in tumor growth and angiogenesis. Studies have explored its effects on various cancer models:

  • Case Study: Breast Cancer
    • In a rat model of breast cancer induced by DMBA, nor-NOHA treatment resulted in reduced tumor size and improved biochemical markers associated with cancer progression .
  • Case Study: Cutaneous Squamous Cell Carcinoma
    • Topical application of nor-NOHA significantly decreased tumor volume and weight in mouse models of cutaneous squamous cell carcinoma (cSCC), highlighting its potential for local cancer therapies .

Autoimmune Diseases

Nor-NOHA's ability to modulate arginase activity has implications for treating conditions characterized by dysregulated immune responses, such as asthma. In a guinea pig model of allergic asthma, administration of nor-NOHA normalized airway hyperresponsiveness induced by allergens, suggesting its role in managing allergic reactions .

Comparative Efficacy

The efficacy of nor-NOHA compared to other arginase inhibitors can be summarized as follows:

CompoundTarget EnzymeIC50 (µM)Application Area
Nor-NOHAArginase0.5 - 12Infectious diseases, cancer
NOHAArginase~40Limited applications
L-NAMENOS1000Cardiovascular diseases

Challenges and Future Directions

Despite its promising applications, several challenges remain regarding the clinical use of nor-NOHA:

  • Pharmacokinetics : Nor-NOHA exhibits poor pharmacokinetic profiles, necessitating further optimization for effective therapeutic use .
  • Clinical Trials : Currently, there are no extensive clinical trials validating the efficacy of nor-NOHA in humans; most studies are preclinical .

Future research should focus on enhancing bioavailability and exploring combination therapies to maximize the therapeutic potential of nor-NOHA.

Mecanismo De Acción

El acetato de nor-NOHA ejerce sus efectos al inhibir específicamente la enzima arginasa. Esta inhibición es reversible y ocurre a través de la formación de un complejo estable enzima-inhibidor. El objetivo molecular del acetato de nor-NOHA es el cúmulo de manganeso dentro del sitio activo de la arginasa. Al unirse a este cúmulo, el acetato de nor-NOHA evita la hidrólisis de L-arginina, modulando así diversos procesos fisiológicos .

Compuestos similares:

Comparación: El acetato de nor-NOHA es único por su alta especificidad y potencia como inhibidor de la arginasa. En comparación con NOHA, el acetato de nor-NOHA es aproximadamente 40 veces más potente en la inhibición de la actividad de la arginasa. A diferencia de DMFO y los derivados basados en boro, el acetato de nor-NOHA no exhibe efectos fuera de objetivo significativos, lo que lo convierte en una opción más selectiva y segura para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Comparison: Nor-NOHA acetate is unique in its high specificity and potency as an arginase inhibitor. Compared to NOHA, this compound is approximately 40-fold more potent in inhibiting arginase activity. Unlike DMFO and boron-based derivatives, this compound does not exhibit significant off-target effects, making it a more selective and safer option for therapeutic applications .

Actividad Biológica

Nor-NOHA acetate, or Nω-hydroxy-nor-L-arginine acetate, is recognized primarily as a potent and reversible inhibitor of arginase, an enzyme that plays a crucial role in the metabolism of L-arginine. This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly concerning its effects on nitric oxide (NO) production and immune responses.

Nor-NOHA functions by inhibiting arginase activity, which is essential for the conversion of L-arginine into urea and L-ornithine. This inhibition leads to increased availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing NO production. The competitive inhibition of arginase by nor-NOHA has been quantified with a Ki value of 0.5 µM for rat liver arginase, indicating its potency in biological systems .

In Vitro Studies

In vitro studies have demonstrated that nor-NOHA can induce apoptosis in HepG2 liver cancer cells while inhibiting their proliferation. Notably, nor-NOHA treatment resulted in decreased expression levels of Arg1 and matrix metalloproteinase-2 (MMP-2), alongside increased levels of tumor suppressor p53 and endothelial cell-derived NO . Furthermore, nor-NOHA inhibited the invasion and migration capabilities of these cancer cells, highlighting its potential as an anti-cancer agent.

In Vivo Studies

Animal studies have shown promising results regarding the cardiovascular effects of nor-NOHA. For instance, treatment with nor-NOHA restored aortic responsiveness to acetylcholine (Ach) in a model of endothelial dysfunction . Additionally, in models of allergic asthma, nor-NOHA normalized airway hyperresponsiveness induced by allergens through its inhibitory effects on arginase activity .

Table 1: Summary of In Vivo Findings

Study TypeEffect ObservedMechanism
CardiovascularRestored aortic response to AchIncreased NOS activity and reduced superoxide
Allergic AsthmaNormalized airway hyperresponsivenessInhibition of arginase activity
Cancer ModelsInduced apoptosis in HepG2 cellsDecreased Arg1 expression

Immune Modulation

Nor-NOHA has also been investigated for its role in modulating immune responses. In murine models, it has been shown to polarize macrophages towards an M1 phenotype, which is associated with enhanced antimicrobial activity against pathogens such as Mycobacterium tuberculosis . This polarization was linked to increased NO production and reduced bacterial load in the lungs.

Case Study: Mycobacterial Infection

In a study involving Balb/c mice infected with M. tuberculosis, treatment with nor-NOHA resulted in:

  • Increased NO production : Enhanced antimicrobial responses were observed.
  • Reduced pulmonary arginase : This correlated with lower colony-forming units (CFU) of M. tuberculosis in lung tissues .

Off-Target Effects and Considerations

While nor-NOHA is primarily recognized for its role as an arginase inhibitor, recent studies have indicated potential off-target effects. For example, it has demonstrated anti-leukemic activity independent of ARG2 inhibition under hypoxic conditions . This raises important considerations regarding the interpretation of results obtained using nor-NOHA in research settings.

Propiedades

IUPAC Name

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYTZJPYBMTCT-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
nor-NOHA acetate
Reactant of Route 2
Reactant of Route 2
nor-NOHA acetate
Reactant of Route 3
nor-NOHA acetate
Reactant of Route 4
Reactant of Route 4
nor-NOHA acetate
Reactant of Route 5
Reactant of Route 5
nor-NOHA acetate
Reactant of Route 6
nor-NOHA acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.